1-(4-Bromophenyl)-2-chloroethanone

Overview

Description

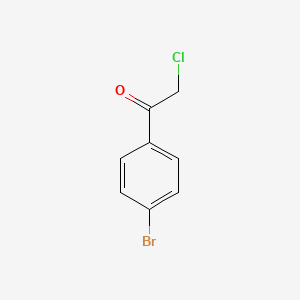

1-(4-Bromophenyl)-2-chloroethanone is an organic compound with the molecular formula C8H6BrClO. It is a derivative of ethanone, where the hydrogen atoms are substituted by a bromophenyl and a chloro group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-chloroethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-bromobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{Br} + \text{ClCOCH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4\text{BrCOCH}_2\text{Cl} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-chloroethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in polar solvents like ethanol or dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Nucleophilic Substitution: Substituted ethanones such as 1-(4-bromophenyl)-2-aminoethanone.

Reduction: 1-(4-Bromophenyl)-2-chloroethanol.

Oxidation: 1-(4-Bromophenyl)-2-chloroacetic acid.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

- This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups.

Reactions:

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

- Reduction: The carbonyl group can be reduced to form alcohols.

- Oxidation: It can be oxidized to yield carboxylic acids or other derivatives.

Table 1: Common Reactions Involving 1-(4-Bromophenyl)-2-chloroethanone

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, amines | 1-(4-bromophenyl)-2-aminoethanone |

| Reduction | Sodium borohydride | 1-(4-Bromophenyl)-2-chloroethanol |

| Oxidation | Potassium permanganate | 1-(4-Bromophenyl)-2-chloroacetic acid |

Biological Studies

Enzyme Inhibition and Receptor Binding:

- The compound has been utilized in studies focused on enzyme inhibition and receptor binding due to its structural properties that allow interaction with biological molecules. It has shown potential as a lead compound for developing therapeutic agents.

Case Study:

- A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition against specific enzymes implicated in cancer progression. This highlights its potential utility in medicinal chemistry.

Material Science

Polymer Preparation:

- In material science, this compound is used to prepare polymers with tailored properties. Its reactivity allows for the incorporation of various functional groups into polymer matrices, enhancing their performance in specific applications.

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Properties | Applications |

|---|---|---|

| Thermoplastic | High thermal stability | Electronics, automotive components |

| Thermosetting | Excellent mechanical strength | Coatings, adhesives |

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-chloroethanone involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The bromophenyl group provides steric and electronic effects that influence the reactivity of the compound.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-bromoethanone: Similar structure but with a bromo group instead of a chloro group.

1-(4-Chlorophenyl)-2-chloroethanone: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

1-(4-Bromophenyl)-2-fluoroethanone: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness: 1-(4-Bromophenyl)-2-chloroethanone is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to other halogenated ethanones. The combination of these halogens allows for selective reactions and the formation of diverse derivatives.

Biological Activity

1-(4-Bromophenyl)-2-chloroethanone, also known as C8H6BrClO, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H6BrClO

- Molecular Weight : 221.49 g/mol

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. Research indicates that this compound exhibits anti-cancer properties, potentially through the induction of apoptosis and inhibition of cell proliferation.

Anticancer Activity

This compound has been studied for its cytotoxic effects against various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells through several mechanisms:

- Induction of Apoptosis : The compound has been observed to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2. This modulation leads to an increased Bax/Bcl-2 ratio, promoting mitochondrial-mediated apoptosis .

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness in inhibiting bacterial growth makes it a candidate for further exploration in antimicrobial therapies .

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines revealed an IC50 value of approximately 5 µM against MCF-7 breast cancer cells. The compound was found to significantly induce apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP cleavage, indicating active apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5 | Apoptosis induction |

| HL-60 | 3.5 | Cell cycle arrest (G2/M) |

| HCT-116 | 4.0 | Apoptosis induction |

Study 2: Antimicrobial Activity

Research assessing the antimicrobial properties of this compound indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL. This suggests potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Bromophenyl)-2-chloroethanone, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation of 4-bromobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization focuses on:

- Catalyst loading : Excess AlCl₃ (1.5–2.0 equivalents) ensures complete reaction but may complicate purification .

- Temperature : Reactions are exothermic; maintaining 0–5°C during addition minimizes side products .

- Solvent : Dichloromethane or CS₂ enhances solubility of aromatic intermediates .

Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.5–2.0 eq. | >85% yield |

| Reaction Temp. | 0–5°C | Reduces decomposition |

| Solvent | Anhydrous DCM | Improves acylation efficiency |

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-Cl stretch at ~550–750 cm⁻¹ .

- NMR : ¹H NMR shows a singlet for the ketone methylene group (δ ~4.8 ppm) and aromatic protons (δ ~7.6–7.9 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) resolves bond lengths (C-Cl: ~1.79 Å) and dihedral angles between the bromophenyl and carbonyl groups .

Q. What safety protocols are critical when handling this compound?

- Hazard Codes : H301 (toxic if swallowed), H314 (causes severe skin burns) .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does this compound participate in cycloaddition reactions, and what factors control regioselectivity?

In [3+2] cycloadditions with nitrile imines, the compound acts as a dipolarophile. Computational studies (e.g., Molecular Electron Density Theory) reveal:

- Regioselectivity : Favors formation of 1-(4-bromophenyl)-3-aryl-5-nitropyrazole due to electron-withdrawing effects of the bromine and chlorine substituents .

- Mechanistic Insights : Transition state analysis shows Cβ of the trichloronitropropene (TNP) interacts with the nucleophilic N-atom of nitrile imines, dictating product distribution .

Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting spectroscopic vs. crystallographic results)?

- Case Study : Discrepancies in C=O bond length (IR vs. X-ray) can arise from solid-state packing effects. DFT calculations (B3LYP/6-31G*) model gas-phase vs. crystal environments to validate experimental observations .

- Workflow :

Q. What strategies improve the stability of intermediates derived from this compound in multi-step syntheses?

- Protection of Reactive Sites : Silane or tert-butyl groups shield the ketone from nucleophilic attack during subsequent reactions .

- Low-Temperature Storage : Intermediates like 1-(4-bromophenyl)-2-hydroxyethanone are stored at –20°C to prevent oxidation .

Q. How does steric and electronic modulation of the bromophenyl group influence reactivity in cross-coupling reactions?

- Steric Effects : Bulkier substituents (e.g., 2,4-dibromo analogs) reduce Suzuki-Miyaura coupling efficiency by ~30% due to hindered Pd coordination .

- Electronic Effects : Electron-withdrawing Br enhances electrophilicity, accelerating nucleophilic aromatic substitution (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for non-halogenated analogs) .

Q. What are the challenges in scaling up synthetic protocols for this compound, and how are they addressed?

- Exothermicity : Batch reactors with cooling jackets control temperature spikes during acylation .

- Purification : Column chromatography is replaced with recrystallization (ethanol/water) for cost-effective large-scale purification .

Q. Methodological Resources

Properties

IUPAC Name |

1-(4-bromophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQNNQFCUAGJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194928 | |

| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4209-02-3 | |

| Record name | 1-(4-Bromophenyl)-2-chloroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4209-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)-2-chloroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734VJ39EEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.